N-(4-Methoxyphenyl)-3-oxobutanamide CAS number 5437-98-9 properties
N-(4-Methoxyphenyl)-3-oxobutanamide CAS number 5437-98-9 properties
An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide (CAS 5437-98-9)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-Methoxyphenyl)-3-oxobutanamide, a significant fine chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis protocols, analytical characterization, and key applications of this compound, grounding all claims in authoritative data.
Chemical Identity and Nomenclature
N-(4-Methoxyphenyl)-3-oxobutanamide is an organic compound identified by the CAS Registry Number 5437-98-9 .[1] It belongs to the class of acetoacetanilides, characterized by an acetoacetyl group linked to an aniline derivative via an amide bond. Understanding its various identifiers is critical for accurate database searches and regulatory compliance.
It is commonly known by several synonyms, including:
-
p-Acetoacetanisidide[1]
-
4′-Methoxyacetoacetanilide[1]
-
Acetoacet-p-anisidide[2]
-
N-(4-Methoxyphenyl)acetoacetamide[1]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 5437-98-9 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][3] |
| Molecular Weight | 207.23 g/mol | [1][3] |
| IUPAC Name | N-(4-methoxyphenyl)-3-oxobutanamide | [2] |
| Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)OC | [1][2] |
| InChI | InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14) | [1][2] |
| InChIKey | SWAJJKROCOJICG-UHFFFAOYSA-N |[1][2] |
Caption: 2D Structure of N-(4-Methoxyphenyl)-3-oxobutanamide.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application suitability. N-(4-Methoxyphenyl)-3-oxobutanamide is a stable solid under standard conditions.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | White crystalline powder | Appears as a solid at room temperature. | [3][4] |
| Melting Point | 112-118 °C | A critical indicator of purity. | [1][3][5] |
| Density | ~1.18 g/cm³ | [3] | |
| Solubility | Soluble in water; Slightly soluble in chloroform and methanol; Good solubility in ethanol and acetone. | The amide and methoxy groups enhance polarity and hydrogen bonding potential. | [3][4] |
| Storage | Store in a sealed container in a dry, cool, room-temperature environment. | Stable under recommended conditions. | [3][6][7] |
| Purity | Commercially available at ≥95% to >99% | High purity is crucial for its primary applications. | [3][6][8] |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Calculated value, relevant for predicting transport properties. | [9] |
| logP (Octanol-Water Partition Coefficient) | 1.43 - 1.58 | Multiple calculated values available. |[9] |
Synthesis and Manufacturing
The most common and efficient synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide involves the acetoacetylation of p-anisidine (4-methoxyaniline). This can be achieved using reagents like diketene or by condensation with ethyl acetoacetate. The diketene route is often preferred for its mild reaction conditions.[10]
Experimental Protocol: Acetoacetylation using Diketene
This protocol describes a laboratory-scale synthesis. The rationale for cooling the initial reaction is to control the exothermic nucleophilic attack of the aniline's amino group on the highly reactive diketene, preventing side reactions and ensuring a higher yield of the desired product.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Diketene
-
Toluene (or another suitable inert solvent)
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in toluene.
-
Cooling: Cool the solution to 0-5 °C using an ice bath to moderate the reaction rate.
-
Diketene Addition: Slowly add diketene (1.0-1.1 equivalents) dropwise to the cooled solution over 30-60 minutes. It is critical to maintain the temperature below 25 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: The resulting solid product can be isolated by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., water or a non-polar organic solvent) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization, typically from an ethanol/water mixture.
Caption: Workflow for the synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide.
Analytical Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Standard techniques include NMR, IR, and Mass Spectrometry.
Spectroscopic Data (Predicted & Reported)
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl group (CH₃), a singlet for the methylene group (CH₂), aromatic protons on the methoxyphenyl ring, a singlet for the methoxy group (OCH₃), and a broad singlet for the amide proton (NH).
-
¹³C NMR: Signals corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons are expected.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching (for both ketone and amide), and C-O stretching from the methoxy group and aromatic ether linkage.[2]
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 207.23. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2][11]
Core Applications and Industrial Significance
The primary and most significant application of N-(4-Methoxyphenyl)-3-oxobutanamide is as a key intermediate in the synthesis of azo dyes and pigments .[3][8][12]
Its chemical structure contains an active methylene group within the acetoacetyl moiety. This group is readily susceptible to coupling reactions with diazotized aromatic amines (diazonium salts). This reaction is the cornerstone of azo chemistry, forming the characteristic -N=N- azo chromophore. The specific properties of the final dye, particularly its color, are determined by the aromatic rings of both the diazonium salt and the coupling component. This compound is instrumental in producing a range of yellow and orange hues for industries such as:[3][8]
-
Textiles
-
Printing Inks
-
Paints and Coatings
-
Plastics
Caption: Role as an intermediate in Azo Dye synthesis.
Biological Context and Toxicological Profile
While its primary use is industrial, related structures have appeared in biological contexts, making its properties relevant to drug development professionals. A structurally similar compound, N-(4-ethoxyphenyl)-3-oxobutanamide, is a putative intermediate in the biotransformation of the analgesic-antipyretic drug bucetin.[13] This suggests that the N-phenyl-3-oxobutanamide scaffold can be involved in metabolic pathways, a crucial consideration in toxicology and drug design.
Safety and Hazard Information
Based on aggregated GHS data, N-(4-Methoxyphenyl)-3-oxobutanamide is considered hazardous.[9][14] Researchers and handlers must consult the full Safety Data Sheet (SDS) before use.[15]
Table 3: GHS Hazard Summary
| Hazard Code | Description | Precautionary Statement Examples | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | P264, P270, P301+P317 | [2] |
| H315 | Causes skin irritation | P280, P302+P352 | [9][14] |
| H319 | Causes serious eye irritation | P305+P351+P338 | [9][14] |
| H335 | May cause respiratory irritation | P261, IF INHALED: Remove to fresh air |[9][14] |
Handling Recommendations:
-
Use in a well-ventilated area or with local exhaust ventilation.[15]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid breathing dust.[15]
-
Wash hands thoroughly after handling.[15]
References
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- 4-Methoxyacetoacetanilide - Solubility of Things. Solubility of Things.
- N-(4-Methoxyphenyl)-3-oxobutanamide - CAS Common Chemistry. CAS.
- N-(4-Methoxyphenyl)-3-oxobutanamide | 5437-98-9 - Sigma-Aldrich. Sigma-Aldrich.
- N-(4-methoxyphenyl)-3-oxobutanamide - 5437-98-9. ECHEMI.
- Product D
- Buying Acetoacet-p-Anisidide: Ensuring Purity for Dye and Pigment Synthesis. Google Cloud.
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- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
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- SAFETY DATA SHEET - BLD Pharmatech.
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- Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols - Benchchem. BenchChem.
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